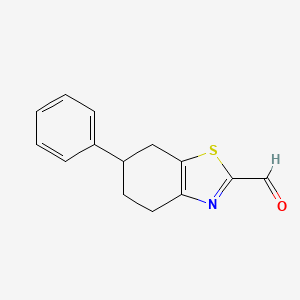

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNFJNHZWZROBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles.

Mode of Action

It is believed that the compound may interact with its targets through a series of chemical reactions.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an area of ongoing research. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound.

Biochemical Analysis

Biochemical Properties

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to changes in metabolic flux and levels of metabolites. The compound can also affect the activity of other enzymes and cofactors, influencing overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and duration of action.

Subcellular Localization

The subcellular localization of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H13NOS

- Molecular Weight : 243.33 g/mol

- Purity : Typically around 95%.

The precise mechanism of action for 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde remains under investigation. However, it is believed to interact with various molecular targets that influence biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism.

- Cell Signaling : It modulates key signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in cell proliferation and apoptosis .

- Potential Inhibition : Preliminary studies suggest it may inhibit certain kinases involved in cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. While specific data for 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is limited, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various pathogens .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. For instance:

- Compounds similar to 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with notable IC50 values .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative A | HepG2 | 15.0 |

| Benzothiazole Derivative B | MCF-7 | 12.5 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Although specific data for this compound is scarce, related benzothiazoles have shown DPPH scavenging activities ranging from 84% to 90%, indicating strong antioxidant capabilities .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study highlighted that certain benzothiazole derivatives inhibited DNA gyrase B in E. coli with an IC50 comparable to established antibiotics like ciprofloxacin. This suggests potential as a new class of antimicrobial agents .

- Cytotoxicity Evaluation : In a recent evaluation of several benzothiazole derivatives against pancreatic cancer cells, compounds showed promising cytotoxic effects with significant inhibition rates observed at varying concentrations .

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde. Key areas include:

- Identifying Specific Molecular Targets : Understanding which enzymes or receptors the compound interacts with could enhance its therapeutic applications.

- Exploring Structural Modifications : Modifying the chemical structure may lead to enhanced potency or selectivity against specific biological targets.

Scientific Research Applications

Enzyme Interaction

Research indicates that 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde interacts with several enzymes, notably cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various drugs and xenobiotics. The compound's ability to modulate these enzymes suggests potential applications in drug development and toxicology studies.

Cellular Effects

The compound has been shown to influence cellular functions by modulating key signaling pathways. It affects cell proliferation and apoptosis through interaction with kinases and phosphatases. For instance, studies indicate that it may inhibit certain kinases involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Anticancer Activity

Preliminary studies suggest that 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exhibits significant anticancer properties. Its mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival. This activity positions the compound as a promising lead in the development of new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses broad-spectrum antibacterial effects. For example, it has been tested against various strains of bacteria and fungi, showing promising results comparable to established antibiotics .

Data Tables

Case Study 1: Anticancer Research

A study conducted on the effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis in cancer cells through activation of caspase pathways. This finding supports its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics. This suggests its potential use as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde with structurally related benzothiazole derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

The carbaldehyde at position 2 provides a reactive site for forming Schiff bases or other derivatives, a feature absent in amino- or methyl-substituted analogs .

Synthetic Routes: The carbaldehyde group is likely introduced via formylation reactions, such as the Vilsmeier-Haack method, as seen in the synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde . Pramipexole derivatives involve functionalization with amino groups, highlighting the versatility of benzothiazole scaffolds in medicinal chemistry .

Biological Relevance: Fluorinated benzothiazoles (e.g., 6-fluoro derivatives) exhibit notable antifungal and antiviral activities due to enhanced electron-withdrawing effects . Amino-substituted derivatives like pramipexole target dopamine receptors, underscoring the role of substituents in CNS drug design .

Crystallographic and Stability Insights :

- Aromatic substituents (e.g., phenyl) participate in π–π stacking and C–H···π interactions, as observed in the crystal structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. These interactions may stabilize the target compound’s solid-state structure .

Preparation Methods

Knoevenagel Condensation-Based Synthesis

A widely used approach to prepare benzothiazole derivatives with aldehyde functionality is the Knoevenagel condensation of benzothiazole precursors with aromatic aldehydes. This method is efficient and can be conducted under mild conditions.

- Procedure : A thiazolidinone or benzothiazole derivative bearing an active methylene group is reacted with aromatic aldehydes in ethanol or glacial acetic acid, often in the presence of a base catalyst such as piperidine or sodium acetate.

- Conditions : Reflux or room temperature stirring, sometimes using green solvents like polyethylene glycol (PEG-400).

- Outcome : Formation of benzothiazole-2-carbaldehyde derivatives with high yields and purity.

- Example : Metwally et al. reported Knoevenagel condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes in PEG-400 at room temperature, yielding related benzothiazole derivatives with aldehyde groups.

| Parameter | Method A (Reflux) | Method B (PEG-400, Room Temp) |

|---|---|---|

| Solvent | Glacial acetic acid | PEG-400 |

| Catalyst | Sodium acetate (fused) | None |

| Temperature | Reflux for 2 hours, then room temp overnight | Room temperature stirring until precipitation |

| Yield | ~89% | ~89% |

| Purification | Filtration, washing, recrystallization | Filtration, washing, recrystallization |

| Characterization | IR, 1H-NMR, MS | IR, 1H-NMR, MS |

Functional Group Transformations via Halogenation and Nucleophilic Substitution

Another route involves the preparation of intermediates such as 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzothiazole derivatives, which are then functionalized through halogenation and subsequent nucleophilic substitution to introduce the aldehyde moiety.

- Halogenation : The amino group at position 2 can be converted to a chloroacetamide or similar intermediate by reaction with chloroacetyl chloride.

- Nucleophilic Displacement : Secondary amines or other nucleophiles displace the halogen to modify the substituent.

- Oxidation or Hydrolysis : These steps can lead to the formation of the aldehyde group at the 2-position.

- Example : Research on 6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives shows the use of chloroacetyl chloride to form chloroacetamide intermediates, which can be further reacted to yield aldehyde-functionalized benzothiazoles.

Industrial and Scalable Synthetic Routes

Industrial processes focus on cost-effective, fewer-step syntheses with stable intermediates and mild conditions.

-

- Use of inexpensive starting materials.

- Catalytic amounts of secondary amines to facilitate ring closure.

- Cyanation and hydrolysis steps to introduce carboxylic or aldehyde groups.

- Use of aromatic hydrocarbon solvents like toluene.

- Isolation of intermediates as stable acid salts.

-

- Hydrolysis at 40–70 °C for 5–10 hours.

- Use of alkali metal hydroxides (e.g., lithium hydroxide preferred).

- Acidification to isolate products as salts.

Example : A patent describes the preparation of tetrahydrothiazolo derivatives via cyanation, hydrolysis, and halogenation steps, which can be adapted for benzothiazole aldehyde derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | Benzothiazole precursor + aromatic aldehyde, sodium acetate, glacial acetic acid or PEG-400 | Mild conditions, green solvents possible | ~89 | Simple, catalyst-free in PEG-400, good purity |

| Halogenation + Nucleophilic Substitution | 2-amino benzothiazole + chloroacetyl chloride, secondary amines | Versatile functionalization | Variable | Allows further derivatization |

| Industrial Cyanation and Hydrolysis | Cyanation of intermediates, hydrolysis with alkali hydroxides, toluene solvent | Scalable, cost-effective | High | Suitable for large scale, stable salts |

Research Findings and Analytical Data

- Spectral Analysis : The aldehyde proton typically appears as a singlet in the 1H-NMR spectrum around δ 8.0–8.5 ppm, consistent with the presence of the aldehyde group at the 2-position.

- IR Spectroscopy : Characteristic carbonyl absorption bands are observed near 1710–1720 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight (~243 g/mol for C14H13NOS).

- Elemental Analysis : Confirms the composition consistent with the molecular formula C14H13NOS.

Q & A

Q. What mechanistic insights explain cyclization steps during synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., hydrazones) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the thiazole ring .

- Computational Modeling : Simulate transition states to identify catalysts (e.g., Pd/CuI) that lower activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.